Imlunestrant Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2408840-41-3 |
|---|---|
Molecular Formula |
C36H32F4N2O6S |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m1./s1 |
InChI Key |
WOXQMUXFSMQUSS-LNLSOMNWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Imlunestrant Tosylate Action
Estrogen Receptor Binding and Antagonism
Imlunestrant (B12423040) was identified and selected for its potent and complete antagonism against both wild-type and mutant forms of estrogen receptor alpha (ERα). nih.gov It functions by directly binding to the estrogen receptor, which is a key driver in the progression of most breast cancers. nih.govaacrjournals.org
Imlunestrant demonstrates a high binding affinity for the full-length human wild-type (WT) estrogen receptor alpha (ERα). nih.govaacrjournals.org Research findings from competitive radioligand binding assays have quantified this interaction, revealing a binding affinity (Kᵢ) of 0.64 nmol/L. nih.govaacrjournals.orgaacrjournals.org This potent binding allows imlunestrant to act as a complete antagonist of ERα, showing no observable tissue-specific agonistic effects, unlike some selective estrogen receptor modulators (SERMs). nih.govaacrjournals.org As a pure antagonist, it effectively inhibits ERα-mediated transcription. portico.org
A significant challenge in endocrine therapy is the development of resistance through mutations in the ESR1 gene, which encodes ERα. patsnap.com Mutations such as Y537S result in a constitutively active receptor that promotes cancer cell growth independent of estrogen. jci.org Imlunestrant was specifically developed to be effective against these mutant forms of ERα. portico.org It maintains potent binding to the clinically significant ERα-Y537S mutant, with a reported binding affinity (Kᵢ) of 2.80 nmol/L. nih.govaacrjournals.orgaacrjournals.org Preclinical studies have shown that imlunestrant effectively degrades the mutant ER protein and suppresses tumor growth in models harboring the Y537S ESR1 mutation, in some cases outperforming the SERD fulvestrant (B1683766). jci.orgnih.govresearchgate.net
In addition to its activity on ERα, imlunestrant exhibits very high binding affinity for estrogen receptor beta (ERβ), with a Kᵢ value of 0.11 nmol/L. nih.govaacrjournals.orgaacrjournals.org While this binding is potent, the precise functional consequences and the therapeutic role of targeting ERβ in breast cancer remain subjects of ongoing investigation. nih.govaacrjournals.org
Table 1: Imlunestrant Binding Affinities (Kᵢ) to Estrogen Receptor Subtypes This interactive table summarizes the binding affinity of imlunestrant for different estrogen receptor subtypes as determined by competitive radioligand binding assays.
| Receptor Subtype | Binding Affinity (Kᵢ) (nmol/L) | Source(s) |
|---|---|---|
| Wild-Type Estrogen Receptor Alpha (WT ERα) | 0.64 | nih.govaacrjournals.orgaacrjournals.org |
| Mutant Estrogen Receptor Alpha (ERα-Y537S) | 2.80 | nih.govaacrjournals.orgaacrjournals.org |
Induction of Estrogen Receptor Degradation
The primary mechanism through which imlunestrant exerts its antitumor effect is by inducing the degradation of the estrogen receptor. nih.govhemonc.org This process is initiated by the specific conformational changes the drug imposes on the receptor upon binding.
When imlunestrant binds to the estrogen receptor's ligand-binding domain, it induces a significant conformational change in the receptor's structure. nih.govhemonc.org This alteration is critical for its function as a degrader. Molecular modeling and structural studies suggest that imlunestrant's binding to the hormone binding pocket favors a repositioning of helix 12, a key structural element of the receptor. researchgate.netnih.gov This induced conformation blocks the binding of coactivator proteins, which are necessary for receptor activation, and creates an unstable receptor complex. researchgate.netnih.gov Specifically, the destabilization of the loop that connects helix 11 to helix 12 is believed to be a sufficient signal to trigger the receptor's destruction. nih.gov
The conformational instability induced by imlunestrant serves as a signal for the cell's protein disposal machinery. patsnap.com The altered receptor is recognized and targeted by the ubiquitin-proteasome pathway. patsnap.comnih.gov In this process, multiple ubiquitin molecules are attached to the ER-imlunestrant complex. This "ubiquitination" marks the receptor for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. nih.gov By promoting this degradation, imlunestrant effectively eliminates the ER protein from the cancer cell, thereby preventing ER-mediated signaling and inhibiting cell growth and survival. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Imlunestrant tosylate |
| Fulvestrant |
| Abemaciclib (B560072) |
| Alpelisib (B612111) |
| Everolimus (B549166) |
| Tamoxifen (B1202) |
| Estradiol (B170435) |
| Anastrozole |
| Quinidine |
| Repaglinide |
| Omeprazole |
| Dextromethorphan |
| Rosuvastatin |
Quantification and Kinetics of Estrogen Receptor Alpha Protein Downregulation
Imlunestrant demonstrates potent activity in degrading the estrogen receptor alpha (ERα) protein. researchgate.net This degradation is a key part of its mechanism, distinguishing it from selective estrogen receptor modulators (SERMs) which primarily block receptor activity. patsnap.com The process is understood to be proteasome-mediated; in laboratory settings, the effect of imlunestrant on ERα levels can be reversed by the addition of a proteasome inhibitor like MG132. nih.gov
Research has quantified this degradation in various estrogen receptor-positive (ER+) breast cancer cell lines. In vitro studies using Western blot analysis show a clear dose-dependent reduction of ERα protein levels following treatment with imlunestrant. researchgate.netnih.gov For instance, significant degradation of ERα is observed in ESR1 wild-type (WT) cell lines after a 24-hour treatment period. researchgate.net This effect is not limited to wild-type receptors, as imlunestrant is also effective at degrading common mutant forms of ERα, such as those with the Y537S mutation, which contribute to treatment resistance. jci.orgnih.gov
| Cell Line | ESR1 Mutation Status | Observation | Source |
|---|---|---|---|
| MCF7 | Wild-Type (WT) | Dose-dependent ERα degradation. | nih.gov |
| T47D | Wild-Type (WT) | Imlunestrant-mediated ERα degradation shown by Western blot. | researchgate.net |
| ST941/C (PDX-derived) | Y537S Mutant | Effective degradation of mutant ERα protein. | researchgate.netjci.org |
Sustained Inhibition of Estrogen Receptor-Dependent Gene Transcription
By promoting the degradation of the ERα protein, imlunestrant leads to a sustained inhibition of the transcription of genes that are dependent on estrogen receptor signaling. medchemexpress.commedchemexpress.com This downstream effect is a direct consequence of the reduced availability of ERα to act as a nuclear transcription factor. jci.org Even in cancer cells with ESR1 mutations that cause the receptor to be constitutively active (active without estrogen), imlunestrant can inhibit this ERα-regulated gene expression in a dose-dependent manner. nih.gov Transcriptomic analysis of tumors treated with imlunestrant confirms a significant downregulation of pathways related to the estrogen response. nih.gov
Specific studies have measured the expression of a panel of well-known ERα-regulated genes following treatment with imlunestrant. nih.gov In MCF7 cells, which have a wild-type ESR1 gene, stimulation with 17β-estradiol (E2) normally increases the expression of these genes. nih.gov However, the addition of imlunestrant effectively inhibits this E2-induced expression in a dose-dependent fashion. nih.gov
The impacted genes include Progesterone (B1679170) Receptor (PGR), PDZ Domain Containing 1 (PDZK1), Amphiregulin (AREG), Growth Regulation by Estrogen in Breast Cancer 1 (GREB1), RAS Guanyl Releasing Protein 1 (RASGRP1), and WNT1 Inducible Signaling Pathway Protein 2 (WISP2). nih.gov The suppression of PGR gene expression has also been confirmed at the protein level, with imlunestrant causing a dose-dependent decrease in progesterone receptor (PR) protein, indicating a functional suppression of ERα activity in both ESR1-WT and mutant cells. nih.gov
| Gene Target | Function / Pathway | Effect of Imlunestrant | Source |
|---|---|---|---|
| PGR | Progesterone Receptor, a classic estrogen-response marker | Inhibited expression | nih.gov |
| PDZK1 | Scaffolding protein involved in signaling | Inhibited expression | nih.gov |
| AREG | EGFR ligand, growth factor | Inhibited expression | nih.gov |
| GREB1 | Estrogen-regulated growth | Inhibited expression | nih.gov |
| RASGRP1 | Ras signaling pathway | Inhibited expression | nih.gov |
| WISP2 | Wnt signaling pathway | Inhibited expression | nih.gov |
Modulation of Cancer Cell Proliferation and Viability
The degradation of ERα and subsequent inhibition of downstream gene transcription by imlunestrant culminate in the potent suppression of cancer cell growth and proliferation. nih.govjci.org This anti-proliferative effect is a hallmark of its therapeutic potential in ER+ cancers. patsnap.com
Imlunestrant has demonstrated significant inhibition of cell proliferation and tumor growth in preclinical models of ER+ breast cancer. nih.gov This suppression is observed in cancer models with both wild-type (WT) and mutant ESR1 genes, highlighting its potential to overcome some forms of acquired resistance to other endocrine therapies. jci.orgnih.gov In vivo studies using patient-derived xenograft (PDX) models, including those harboring a Y537S ESR1 mutation, show that imlunestrant can lead to significant tumor regression, outperforming the earlier SERD, fulvestrant, in some models. nih.govnih.gov
The suppression of cancer cell growth by imlunestrant is mediated, in part, by its ability to induce cell cycle arrest. jci.org The progression of the cell cycle is controlled by a complex system involving cyclins and cyclin-dependent kinases (CDKs), and the estrogen receptor pathway is known to promote the expression of genes that drive cells through the G1/S checkpoint. google.com By degrading ERα and inhibiting its transcriptional activity, imlunestrant disrupts these pro-proliferative signals. nih.gov Transcriptomic and immunofluorescence analyses of tumors treated with imlunestrant reveal an enhanced cell cycle arrest, specifically showing an increase in the proportion of cells in the G1 phase of the cell cycle. nih.gov This G1 arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov
Preclinical Pharmacodynamics and Efficacy Studies of Imlunestrant Tosylate
In Vitro Cellular Models for Antagonistic Activity and Degradation
The in vitro activity of imlunestrant (B12423040) has been extensively evaluated in a range of breast cancer cell lines, demonstrating its potent ability to both antagonize and degrade the estrogen receptor α (ERα). aacrjournals.orgjci.org
Evaluation in Estrogen Receptor Wild-Type Cancer Cell Lines
In ER-positive, wild-type (WT) breast cancer cell lines such as MCF7 and T47D, imlunestrant has been shown to be a potent inhibitor of cell proliferation. aacrjournals.orgaacrjournals.org It effectively degrades ERα and consequently decreases the expression of ERα-mediated genes. aacrjournals.org Studies have demonstrated that imlunestrant selectively inhibits the proliferation of ER-positive breast cancer cell lines, with 11 out of 12 such lines showing sensitivity to the compound (half-maximal inhibitory concentration [IC50] <100nM), while ER-negative cell lines were insensitive. lilly.com
Imlunestrant's antagonistic activity is evident through its ability to inhibit the transcription of ER target genes, such as the progesterone (B1679170) receptor (PR). researchgate.net In MCF7 cells, imlunestrant treatment led to a dose-dependent decrease in PR transcript levels, both in the presence and absence of estradiol (B170435) (E2). researchgate.net This demonstrates its function as a pure antagonist, effectively blocking estrogen-driven gene expression. jci.org The degradation of ERα protein in response to imlunestrant has been confirmed through methods like Western blotting, showing a clear dose-dependent reduction in ERα levels in ESR1-WT cell lines. researchgate.net
Table 1: In Vitro Activity of Imlunestrant in ER Wild-Type Cell Lines
| Cell Line | ER Status | Imlunestrant Activity | Reference |
|---|---|---|---|
| MCF7 | Wild-Type | Potent decrease in cell proliferation and ERα degradation. | aacrjournals.orgresearchgate.net |
| T47D | Wild-Type | Potent decrease in cell proliferation and ERα degradation. | aacrjournals.orgresearchgate.net |
| ZR-75-1 | Wild-Type | Inhibition of tumor growth in xenograft models. | lilly.com |
| HCC1428 | Wild-Type | Inhibition of tumor growth in xenograft models. | lilly.com |
Assessment in ESR1-Mutant Cancer Cell Lines
A significant challenge in the treatment of ER-positive breast cancer is the development of mutations in the ESR1 gene, which can lead to ligand-independent ER activation and resistance to aromatase inhibitors. jci.org Preclinical studies have shown that imlunestrant is highly effective in cell lines harboring these mutations. aacrjournals.orgjci.org
Imlunestrant has demonstrated potent activity in degrading mutant ER and suppressing cell growth in models with the Y537S ESR1 mutation, which is known to confer resistance to other endocrine therapies. jci.orgresearchgate.net In MCF7 and T47D cell lines genetically modified to express the ESR1-Y537N mutation, imlunestrant induced a dose-dependent decrease in ERα protein levels. aacrjournals.org Similarly, in the ST941/C patient-derived xenograft (PDX)-derived cell line, which harbors an ESR1-Y537S mutation, imlunestrant effectively degraded the mutant ERα. aacrjournals.orgresearchgate.net
The antiproliferative activity of imlunestrant remains potent regardless of the ESR1 mutational status. aacrjournals.orgaacrjournals.org It effectively decreased cell proliferation in MCF7, T47D, and ST941/C cells with ESR1 mutations. aacrjournals.org This suggests that imlunestrant can overcome the resistance mechanisms conferred by common ESR1 mutations. jci.org
Table 2: In Vitro Activity of Imlunestrant in ESR1-Mutant Cell Lines
| Cell Line Model | ESR1 Mutation | Imlunestrant Activity | Reference |
|---|---|---|---|
| MCF7 (modified) | Y537N | Dose-dependent decrease in ERα protein. | aacrjournals.org |
| T47D (modified) | Y537N | Dose-dependent decrease in ERα protein. | aacrjournals.org |
| ST941/C (PDX-derived) | Y537S | Potent decrease in cell proliferation and ERα degradation. | aacrjournals.orgresearchgate.net |
Comparative Analysis with Established Selective Estrogen Receptor Degraders (e.g., Fulvestrant (B1683766), Elacestrant)
Comparative in vitro studies have been conducted to benchmark the activity of imlunestrant against other SERDs, such as fulvestrant and elacestrant (B1663853). aacrjournals.org In cell lines harboring both wild-type and mutant ESR1, imlunestrant has shown comparable or superior activity in degrading ERα and inhibiting cell proliferation. aacrjournals.org
In MCF7 cells, when compared for their ability to reduce PR protein levels, imlunestrant demonstrated potent activity similar to elacestrant and fulvestrant. researchgate.net Furthermore, in cell proliferation assays in the same cell line, imlunestrant showed potent inhibitory effects. researchgate.net In preclinical models, imlunestrant has been shown to outperform fulvestrant, particularly in a patient-derived xenograft model with the Y537S ESR1 mutation, where it led to tumor regression. jci.orgresearchgate.net This suggests that imlunestrant may have an advantageous profile in the context of acquired resistance.
In Vivo Efficacy in Non-Human Xenograft and Patient-Derived Xenograft (PDX) Models
The antitumor effects of imlunestrant have been validated in in vivo models, which are crucial for predicting clinical efficacy. These models include cell line-derived xenografts and patient-derived xenografts (PDXs), the latter of which are known to better recapitulate the heterogeneity of human tumors. nih.gov
Antitumor Activity in Estrogen Receptor Wild-Type Tumor Models
In xenograft models using ER-positive, wild-type breast cancer cell lines such as MCF7, T47D, and ZR-75-1, imlunestrant has demonstrated robust single-agent activity, leading to significant tumor growth inhibition. aacrjournals.orglilly.com These studies have confirmed that the potent in vitro activity of imlunestrant translates to in vivo efficacy. aacrjournals.org Treatment with imlunestrant in these models has been associated with sustained inhibition of ER target gene expression, further supporting its mechanism of action. lilly.com
Antitumor Activity in ESR1 Mutant Tumor Models
Imlunestrant has shown significant antitumor activity in in vivo models of ESR1-mutant breast cancer. aacrjournals.orgresearchgate.net In a PDX model harboring the Y537S ESR1 mutation, imlunestrant treatment resulted in tumor regression and outperformed fulvestrant. jci.orgresearchgate.net This highlights the potential of imlunestrant to be effective in patients who have developed resistance to other endocrine therapies due to ESR1 mutations. jci.org The efficacy of imlunestrant in these resistant models underscores its potential as a valuable therapeutic option for this patient population. researchgate.net
Table 3: Summary of In Vivo Efficacy of Imlunestrant
| Model Type | Cancer Model | ESR1 Status | Imlunestrant Efficacy | Reference |
|---|---|---|---|---|
| Xenograft | MCF7, T47D, ZR-75-1, HCC1428 | Wild-Type | Robust single-agent activity and tumor regressions. | lilly.com |
| PDX | Breast Cancer | Y537S | Outperformed fulvestrant, leading to tumor regression. | jci.orgresearchgate.net |
| PDX | Breast Cancer | E380Q | Demonstrated robust single-agent activity. | lilly.com |
Experimental Evidence of Tumor Growth Inhibition and Regression
Preclinical in vivo studies have demonstrated that imlunestrant possesses robust single-agent antitumor activity. lilly.comnih.gov This efficacy has been observed across a range of ER+ breast cancer models, including those with both wild-type (WT) and mutant forms of the estrogen receptor gene 1 (ESR1). nih.govnih.gov
Significant tumor growth inhibition and, in some cases, tumor regression have been documented in various xenograft models. aacrjournals.orgportico.org These models utilize established human breast cancer cell lines implanted into immunocompromised mice. aacrjournals.org Furthermore, imlunestrant has shown potent activity in patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into a mouse and are considered to be more representative of human tumor biology. aacrjournals.orglilly.com This activity was notable in PDX models harboring ESR1 mutations, a common mechanism of acquired resistance to standard endocrine therapies. aacrjournals.org
| Model Type | Specific Models | Observed Activity | Reference |
|---|---|---|---|
| Cell Line Xenografts (ESR1 Wild-Type) | MCF7, T47D, ZR-75-1, HCC1428 | Robust single-agent activity, tumor growth inhibition, and tumor regressions. | aacrjournals.orgportico.orglilly.com |
| Patient-Derived Xenografts (PDX) (ESR1 Mutant) | Y537S, E380Q | Significant tumor growth inhibition. | lilly.com |
In addition to its standalone efficacy, preclinical studies have explored imlunestrant in combination with other targeted agents. aacrjournals.orgnih.gov Research indicates that combining imlunestrant with inhibitors of CDK4/6 (abemaciclib), PI3K (alpelisib), or mTOR (everolimus) can lead to enhanced tumor growth inhibition, irrespective of the ESR1 mutational status. aacrjournals.orgnih.govnih.gov
Investigation of Activity in Intracranial Estrogen Receptor-Positive Tumor Models
A significant challenge in treating breast cancer that has metastasized to the brain is the limited ability of many drugs to cross the blood-brain barrier. nih.govresearcher.life Preclinical studies were conducted to specifically evaluate the efficacy of imlunestrant in ER+ intracranial tumor models. nih.govnih.gov
| Model | Key Finding | Reference |
|---|---|---|
| ER+ Breast Cancer Intracranial Orthotopic Model (MCF7 cells) | Imlunestrant treatment reduced tumor growth and prolonged overall survival compared to control and other SERDs. | nih.govlilly.comnih.gov |
Pharmacokinetic Properties in Preclinical Systems
Preclinical studies have characterized imlunestrant as having favorable pharmacokinetic properties that support its development as a next-generation endocrine therapy. researchgate.netnih.gov
Mechanisms of Endocrine Therapy Resistance and Imlunestrant Tosylate S Role
Elucidation of Resistance Mechanisms to Conventional Endocrine Therapies
Resistance to conventional endocrine therapies, such as aromatase inhibitors and selective estrogen receptor modulators (SERMs), can manifest through various molecular alterations. mdpi.com These changes can either involve the estrogen receptor itself or bypass its signaling pathway.
A predominant mechanism of acquired resistance to endocrine therapies involves the development of mutations in the ESR1 gene, which encodes for estrogen receptor alpha (ERα). nih.gov These mutations are relatively rare in primary, untreated tumors but their prevalence increases significantly in the metastatic, endocrine therapy-resistant setting, occurring in up to 40% of patients. mdpi.comesmo.org
These gain-of-function mutations are typically clustered in the ligand-binding domain (LBD) of the ERα protein. nih.gov The result of these mutations is a conformational change in the receptor that mimics the estrogen-bound state, leading to constitutive, ligand-independent activation of ERα. nih.govnih.gov This constant activation drives tumor growth and proliferation even in the absence of estrogen, rendering therapies that target estrogen production, like aromatase inhibitors, ineffective. nih.gov Furthermore, these mutations can confer partial resistance to traditional ER antagonists like tamoxifen (B1202) and fulvestrant (B1683766). nih.gov The clonal selection of cells with these mutations is believed to be a key driver of acquired resistance under the pressure of endocrine treatment. nih.gov
| Common ESR1 Mutations | Consequence |
| Y537S | Confers ligand-independent ERα activity and partial resistance to tamoxifen and fulvestrant. nih.govjci.org |
| E380Q | Leads to constitutive, estrogen-independent receptor activation. lilly.com |
| D538G | Results in a constitutively active receptor, promoting tumor growth without estrogen. nih.gov |
| L536R | Induces a conformational change that mimics the ligand-bound state. |
This table presents some of the well-characterized ESR1 mutations and their functional impact.
Beyond ESR1 mutations, ERα can be activated in a ligand-independent manner through several other mechanisms. This non-canonical signaling allows breast cancer cells to circumvent therapies aimed at depleting estrogen. proquest.com
One such mechanism involves the crosstalk with growth factor receptor signaling pathways, such as PI3K/Akt/mTOR and MAPK. mdpi.comproquest.com These pathways can lead to the phosphorylation of ERα at specific residues (e.g., Serine 118 and Serine 167), which activates the receptor and promotes the transcription of ER-regulated genes even without estrogen binding. proquest.com
Another avenue for ligand-independent activation is through interactions with other transcription factors and co-activators. proquest.comnih.gov For instance, the transcription factor X-Box Binding Protein 1 (XBP-1), in both its spliced (XBP-1S) and unspliced (XBP-1U) forms, can bind directly to ERα and enhance its transcriptional activity independently of estrogen. nih.govnih.gov This interaction can be further potentiated by steroid receptor coactivators like SRC-1. nih.gov Additionally, recent studies have identified mutations far from the ligand-binding domain that promote ERα dimerization, leading to enhanced receptor stability, nuclear localization, and estrogen-independent transcriptional activation. jci.org
| Activation Mechanism | Key Molecular Players | Outcome |
| Pathway Crosstalk | PI3K, Akt, mTOR, MAPK | Phosphorylation and activation of ERα. nih.govproquest.com |
| Co-factor Interaction | XBP-1S, XBP-1U, SRC-1 | Direct binding and enhancement of ERα transcriptional activity. nih.govnih.gov |
| Enforced Dimerization | Mutations outside the LBD (e.g., S463P) | Increased receptor stability and nuclear localization. jci.org |
| Interferon Signaling | IFNα, STAT1 | STAT1 interacts with and co-activates ERα. proquest.com |
This interactive table summarizes key pathways and molecules involved in ligand-independent ERα activation.
Imlunestrant (B12423040) Tosylate's Efficacy in Circumventing ESR1 Mutant-Driven Resistance
Imlunestrant is a next-generation oral selective estrogen receptor degrader (SERD) designed specifically to overcome the challenges of endocrine resistance, including that mediated by ESR1 mutations. jci.orgfirstwordpharma.com As a pure ER antagonist and degrader, imlunestrant binds to ERα, blocks its transcriptional activity, and promotes its degradation. lilly.comesmo.org
Crucially, imlunestrant has demonstrated potent and equivalent activity against both wild-type and various mutant forms of ERα. jci.orglilly.com Preclinical studies have shown that imlunestrant effectively inhibits the proliferation of breast cancer cell lines and patient-derived xenograft (PDX) models harboring common ESR1 mutations like Y537S and E380Q. jci.orglilly.com It achieves this by efficiently degrading the mutant ERα protein and downregulating the expression of estrogen-responsive genes. jci.org In vivo studies have shown that imlunestrant can lead to significant tumor regressions in models with ESR1 mutations, outperforming the earlier SERD, fulvestrant. jci.org This potent activity makes imlunestrant a promising agent for patients whose tumors have developed resistance to prior endocrine therapies through the acquisition of ESR1 mutations. nih.govbreastcancer.org
Identification of Novel Therapeutic Vulnerabilities for Combination Strategies
While imlunestrant shows significant single-agent activity, identifying novel therapeutic vulnerabilities can provide a rationale for powerful combination strategies to further enhance its efficacy and prevent the emergence of new resistance mechanisms. nih.govjci.org
Genome-wide genetic screening technologies, such as CRISPR-Cas9 knockout screens, are powerful, unbiased tools for identifying genes whose loss can sensitize cancer cells to a specific therapy. nih.govpsu.edu This approach involves systematically knocking out every gene in the genome of cancer cells and then treating them with the drug of interest, in this case, imlunestrant. Genes whose knockout leads to increased cell death are identified as potential therapeutic targets for combination therapy. nih.govnih.gov
A genome-wide CRISPR knockout screen has been performed to identify vulnerabilities that persist or are acquired after imlunestrant treatment in ER-positive breast cancer models. jci.orgnih.gov Such screens can reveal dependencies on specific cellular pathways that become critical for survival once the primary ERα signaling pathway is effectively shut down by imlunestrant. jci.org The findings from these genetic screens provide a strong rationale for investigating combination treatments. nih.gov For example, preclinical data has already shown enhanced efficacy when imlunestrant is combined with inhibitors of the CDK4/6, PI3K, or mTOR pathways, such as abemaciclib (B560072), alpelisib (B612111), and everolimus (B549166), respectively, in both ESR1-wild-type and mutant models. nih.gov CRISPR screens can further expand this repertoire of rational combination partners, paving the way for future clinical trials. jci.org
Combination Strategies and Therapeutic Synergy in Preclinical Research
Synergistic Effects with Cell Cycle Regulators
The interplay between the estrogen receptor (ER) signaling pathway and cell cycle machinery is a cornerstone of ER+ breast cancer proliferation. This provides a strong rationale for combining ER-targeted agents like imlunestrant (B12423040) with drugs that directly inhibit cell cycle progression.
Preclinical studies have demonstrated that combining imlunestrant with the CDK4/6 inhibitor abemaciclib (B560072) leads to enhanced anti-tumor activity. bioscientifica.com In vitro assays across various breast cancer cell lines revealed that the combination of imlunestrant and abemaciclib resulted in synergistic antiproliferative effects. nih.gov This synergy is attributed to the dual blockade of two critical pathways for cancer cell growth: the ER pathway, which is targeted by imlunestrant, and the CDK4/6 pathway, which is essential for the G1-S phase transition of the cell cycle. nih.gov The combination has been shown to further enhance tumor growth inhibition compared to either agent alone. bioscientifica.com
The efficacy of the imlunestrant and abemaciclib combination extends to breast cancer models with different estrogen receptor gene 1 (ESR1) statuses. Preclinical data confirm that the combination provides enhanced efficacy regardless of whether the cancer cells have wild-type (WT) ESR1 or activating ESR1 mutations, which are a common mechanism of resistance to endocrine therapies. bioscientifica.com Imlunestrant itself demonstrates potent degradation of both WT and mutant ERα. nih.gov When combined with a CDK4/6 inhibitor, this potent ER degradation is complemented by cell cycle arrest, leading to significant tumor growth inhibition in both ESR1-WT and ESR1-mutant preclinical models. bioscientifica.com
A significant challenge in the treatment of ER+ breast cancer is acquired resistance to CDK4/6 inhibitors like palbociclib (B1678290). Preclinical research provides a rationale for using imlunestrant in combination with abemaciclib in this setting. Abemaciclib is structurally and biologically distinct from palbociclib and has been shown to retain activity in palbociclib-resistant preclinical models. nih.govaacrjournals.org Studies using patient-derived xenograft (PDX) and organoid models derived from palbociclib-resistant breast cancers showed that these models remained responsive to abemaciclib. nih.gov This suggests that mechanisms of resistance may differ between CDK4/6 inhibitors. nih.gov While direct preclinical studies of imlunestrant in palbociclib-resistant models are not extensively documented, the demonstrated efficacy of its combination partner, abemaciclib, in this context supports the investigation of the imlunestrant-abemaciclib combination as a strategy to overcome acquired resistance to prior CDK4/6 inhibitor therapy.
Combinations with PI3K/AKT/mTOR Pathway Inhibitors (e.g., Alpelisib (B612111), Everolimus)
The PI3K/AKT/mTOR pathway is another critical survival pathway that is often dysregulated in ER+ breast cancer and is implicated in endocrine therapy resistance. Preclinical efficacy studies have shown that imlunestrant, when combined with inhibitors of this pathway, exhibits enhanced anti-tumor effects. nih.gov Combinations of imlunestrant with the PI3K inhibitor alpelisib or the mTOR inhibitor everolimus (B549166) have demonstrated improved activity, showing either additive or synergistic effects in inhibiting the proliferation of breast cancer cell lines. nih.gov These findings support the clinical investigation of imlunestrant in combination with PI3K/AKT/mTOR pathway inhibitors. oncotarget.com
Table 1: Preclinical Activity of Imlunestrant Combination Therapies
| Combination Partner | Targeted Pathway | Preclinical Model Type | Observed Effect | Reference |
|---|---|---|---|---|
| Abemaciclib | Cell Cycle (CDK4/6) | Breast Cancer Cell Lines | Synergistic antiproliferative activity | nih.gov |
| Abemaciclib | Cell Cycle (CDK4/6) | ESR1-WT & Mutant Xenografts | Enhanced tumor growth inhibition | bioscientifica.com |
| Alpelisib | PI3K/AKT/mTOR | Breast Cancer Cell Lines | Additive or synergistic activity | nih.gov |
| Everolimus | PI3K/AKT/mTOR | Breast Cancer Cell Lines | Additive or synergistic activity | nih.gov |
Theoretical Frameworks for Rational Combination Therapy Design Based on Preclinical Data
The design of rational combination therapies involving imlunestrant is based on a strong preclinical and biological framework centered on overcoming both de novo and acquired resistance to endocrine therapy.
Targeting ER and Cell Cycle Interdependence: The ER pathway directly regulates the expression of genes essential for cell cycle progression, such as Cyclin D1, which activates CDK4/6. nih.gov Endocrine therapies like imlunestrant suppress this signaling. However, cancer cells can develop resistance by activating the CDK4/6 pathway through other mechanisms. Simultaneously inhibiting both ER with imlunestrant and CDK4/6 with an agent like abemaciclib creates a vertical blockade of the same critical growth pathway, which is theoretically more effective and can delay the onset of resistance.
Overcoming Resistance via Parallel Pathway Inhibition: The PI3K/AKT/mTOR pathway is a key parallel survival pathway that can be activated to bypass the need for ER signaling, leading to endocrine resistance. nih.gov There is significant crosstalk between the ER and PI3K pathways; inhibition of one can lead to the compensatory activation of the other. nih.gov Preclinical evidence shows that inhibiting the PI3K pathway can increase the cancer cells' dependency on ER signaling. aacrjournals.org This provides a clear rationale for the synergistic combination of an ER degrader like imlunestrant with a PI3K/AKT/mTOR inhibitor. By blocking both the primary mitogenic driver (ER) and a key escape route (PI3K pathway), the combination is designed to achieve a more profound and durable anti-tumor response. aacrjournals.org
These preclinical findings and the theoretical frameworks they support have been instrumental in guiding the clinical development of imlunestrant as a backbone of combination therapies for ER+ breast cancer.
Advanced Research Methodologies and Translational Insights
High-Throughput Compound Screening and Ligand Identification Platforms
The journey to identify imlunestrant (B12423040) began with a strategic compound screening process that leveraged an extensive historical collection of estrogen receptor (ER) ligands from previous Selective Estrogen Receptor Modulator (SERM) programs. nih.gov This approach facilitated the rapid identification of compounds with a high affinity for the estrogen receptor. The screening cascade was designed to select for molecules that not only bound to the receptor but also exhibited potent and full antagonism against both wild-type and mutant forms of ERα. nih.gov This initial high-throughput screening was crucial in pinpointing lead compounds with desirable pharmacological profiles, including oral bioavailability and favorable pharmacokinetic properties, which ultimately led to the selection of imlunestrant (formerly LY3484356) for further development. nih.gov
Structure-Activity Relationship (SAR) Studies in SERD Design
Following the initial identification of promising ligands, intensive structure-activity relationship (SAR) studies were conducted to refine the chemical scaffold and optimize the desired therapeutic properties of a novel SERD.
The design of many SERDs, including the foundational work that likely informed the development of imlunestrant, often draws inspiration from the natural ER ligand, estradiol (B170435). While not a direct mimic in the case of many non-steroidal SERDs, the design principles involve creating a scaffold that can effectively occupy the ligand-binding pocket of the estrogen receptor, thereby blocking the binding of endogenous estrogens. The aim is to engineer a molecule that not only acts as a competitive antagonist but also induces a conformational change in the receptor that marks it for degradation.
A key objective in the development of imlunestrant was to create a molecule that efficiently induces the degradation of the estrogen receptor. This is a defining characteristic of SERDs, distinguishing them from SERMs which primarily modulate receptor activity. The chemical structure of imlunestrant was optimized to promote a conformational change upon binding to ERα, leading to the receptor's recognition by the cellular proteasomal machinery and its subsequent degradation. patsnap.com This mechanism of action effectively reduces the total cellular levels of ERα, thereby shutting down estrogen-dependent signaling pathways that drive the proliferation of ER-positive cancer cells. patsnap.com The optimization process ensured that imlunestrant is a potent degrader of both wild-type and mutant ERα, a critical feature for overcoming acquired resistance to other endocrine therapies. lilly.comnih.gov
Mechanistic Investigations Utilizing Advanced Molecular and Cellular Techniques
To elucidate the precise mechanism of action of imlunestrant and to characterize its cellular effects, a range of advanced molecular and cellular techniques were employed.
Western Blot Analysis: This technique has been extensively used to demonstrate the dose-dependent degradation of ERα protein in various breast cancer cell lines treated with imlunestrant. researchgate.netnih.gov Western blot analyses have confirmed that imlunestrant effectively reduces ERα levels in both wild-type and ESR1-mutant cell lines. researchgate.netnih.gov
Cyclic Multiplexed Immunofluorescence (cmIF): Preclinical studies have utilized cyclic multiplexed immunofluorescence to investigate the effects of imlunestrant on the tumor microenvironment. nih.govresearchgate.netresearchgate.netjci.org This powerful imaging technique allows for the simultaneous visualization of multiple protein markers in a single tissue section, providing detailed spatial information about different cell types and their states. In the context of imlunestrant research, cmIF has been used to reveal enhanced cell cycle arrest in preclinical models. nih.govresearchgate.netresearchgate.netjci.org
Transcriptomic Profiling: Transcriptomic analysis has been a key tool in understanding the downstream effects of imlunestrant on gene expression. nih.govresearchgate.netresearchgate.netjci.org These studies have shown that treatment with imlunestrant leads to a significant downregulation of estrogen-responsive genes, confirming its potent antagonistic activity on ER-mediated transcription. nih.govresearchgate.netresearchgate.netjci.org
| Research Technique | Application in Imlunestrant Research | Key Findings |
| Western Blot Analysis | Quantification of ERα protein levels in cancer cell lines. | Demonstrated dose-dependent degradation of both wild-type and mutant ERα. |
| Cyclic Multiplexed Immunofluorescence (cmIF) | Spatial analysis of protein expression in tumor tissues. | Revealed enhanced cell cycle arrest in preclinical models. |
| Transcriptomic Profiling | Analysis of gene expression changes in response to treatment. | Confirmed downregulation of estrogen-responsive genes. |
Development and Characterization of Relevant Preclinical Disease Models
The preclinical evaluation of imlunestrant has relied on a variety of well-characterized disease models to predict its clinical efficacy.
Cell Line-Derived Xenografts (CDX): Standard ER-positive breast cancer cell lines such as MCF-7, T47D, and ZR-75-1 have been used to establish xenograft tumors in immunocompromised mice. lilly.comaacrjournals.org These models have been instrumental in demonstrating the in vivo antitumor activity of imlunestrant. To address the challenge of acquired resistance, cell lines have also been genetically modified using CRISPR-Cas9 to express specific ESR1 mutations, such as Y537S, allowing for the direct assessment of imlunestrant's efficacy against these clinically relevant mutant forms of ERα. aacrjournals.org
Patient-Derived Xenografts (PDX): To more accurately reflect the heterogeneity of human tumors, patient-derived xenograft models have been a cornerstone of imlunestrant's preclinical development. lilly.comlilly.comaacrjournals.org These models are established by implanting tumor fragments from patients with breast cancer into immunodeficient mice. PDX models harboring various ESR1 mutations have been used to show that imlunestrant can effectively inhibit tumor growth and even induce tumor regression in tumors that are resistant to other endocrine therapies. lilly.comnih.gov
The table below summarizes some of the key preclinical models used in the characterization of imlunestrant.
| Preclinical Model | Description | Key Findings with Imlunestrant |
| MCF-7 Xenograft | ER-positive, wild-type ESR1 breast cancer cell line | Demonstrated in vivo antitumor efficacy. lilly.comaacrjournals.org |
| T47D Xenograft | ER-positive, wild-type ESR1 breast cancer cell line | Showed inhibition of tumor growth. lilly.comaacrjournals.org |
| ZR-75-1 Xenograft | ER-positive, wild-type ESR1 breast cancer cell line | Effective inhibition of tumor growth. lilly.comaacrjournals.org |
| ESR1-Mutant CDX | Cell lines genetically engineered to express ESR1 mutations (e.g., Y537S) | Potent activity against clinically relevant mutant forms of ERα. aacrjournals.org |
| PDX Models | Tumors derived directly from patients, including those with ESR1 mutations | Robust single-agent activity and tumor regression in models resistant to other therapies. lilly.comnih.govlilly.com |
Future Directions in Imlunestrant Tosylate Academic Research
Exploration of Undiscovered Therapeutic Targets and Interacting Pathways
While the primary target of imlunestrant (B12423040) is the estrogen receptor, future research will likely focus on identifying novel therapeutic targets and understanding the complex network of interacting pathways that could be co-targeted to enhance its efficacy.
Preclinical studies have already illuminated key interacting signaling pathways. The combination of imlunestrant with inhibitors of the cell cycle and growth factor signaling pathways has shown enhanced tumor growth inhibition. nih.govaacrjournals.org Specifically, combining imlunestrant with inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), such as abemaciclib (B560072), or with inhibitors of the PI3K/mTOR pathway, like alpelisib (B612111) and everolimus (B549166), has resulted in improved antitumor activity in breast cancer cell lines, irrespective of ESR1 mutational status. nih.govaacrjournals.org This suggests a significant crosstalk between the ER signaling axis and the PI3K-AKT-mTOR and MAPK pathways, which can contribute to estrogen-independent ER activation and therapeutic resistance. nih.gov
A pivotal future direction lies in the systematic discovery of new vulnerabilities that emerge during or after treatment with imlunestrant. A genome-wide CRISPR knock-out screen performed in preclinical models identified several vulnerabilities that were either persistent or newly acquired after imlunestrant exposure. nih.govjci.org These findings provide a strong rationale for investigating novel combination strategies. Future academic pursuits should aim to validate these genetically identified targets and explore the mechanisms by which their inhibition synergizes with ER degradation by imlunestrant. This approach moves beyond established pathways to uncover potentially non-obvious co-dependencies that could be exploited therapeutically.
Table 1: Investigated Interacting Pathways for Imlunestrant Combination Therapy
| Interacting Pathway | Combination Agent Class | Example Compound | Preclinical Finding |
|---|---|---|---|
| Cell Cycle (CDK4/6) | CDK4/6 Inhibitor | Abemaciclib | Enhanced tumor growth inhibition and synergistic antiproliferative activity. nih.govaacrjournals.orgtargetedonc.com |
| PI3K/AKT/mTOR | PI3K Inhibitor | Alpelisib | Additive or synergistic activity in inhibiting cell proliferation. nih.govaacrjournals.org |
Investigation of Context-Dependent Effects and Tissue Selectivity Beyond Current Models
The biological effects of endocrine therapies can be highly dependent on the specific tissue and cellular context. nih.gov While SERMs (Selective Estrogen Receptor Modulators) are known for their mixed agonist/antagonist profiles that vary by tissue, SERDs like imlunestrant are designed for pure antagonism and full suppression of ERα signaling. nih.govnih.gov However, the degree of ER degradation and the downstream consequences may still differ across various ER-positive tissues and tumor microenvironments.
A critical area for future research is the investigation of imlunestrant's activity in specific metastatic sites. Preclinical data have demonstrated that imlunestrant is brain-penetrant. nih.govlilly.compatsnap.comnih.gov In an intracranial tumor model using ER-positive breast cancer cells, imlunestrant treatment led to prolonged survival compared to control therapies. nih.govaacrjournals.org Post-hoc analysis of clinical trial data also suggested lower rates of central nervous system (CNS) progression with imlunestrant. lilly.com This unique characteristic warrants further dedicated preclinical and clinical investigation to understand the extent of its efficacy against brain metastases and the mechanisms governing its transport and activity across the blood-brain barrier.
Furthermore, the therapeutic potential of imlunestrant is being explored beyond breast cancer, notably in ER-positive endometrial endometrioid cancer (EEC). medchemexpress.comnih.gov Initial studies have shown preliminary antitumor activity in this context. nih.gov Future academic studies should delve deeper into the molecular determinants of response in EEC and other ER-driven malignancies, comparing the ER signaling network and the effects of imlunestrant across different cancer types to understand its context-dependent efficacy.
Advanced Strategies to Mitigate Potential Resistance Mechanisms in Preclinical Settings
The development of therapeutic resistance is a major clinical challenge for endocrine therapies. nih.govjci.org A predominant mechanism of acquired resistance involves mutations in the ESR1 gene, which encodes ERα, leading to ligand-independent receptor activation. nih.gov
Imlunestrant was specifically developed to be effective against both wild-type and mutant ERα. nih.gov Preclinical studies have confirmed its potent activity in models harboring activating ESR1 mutations, such as Y537S. nih.govjci.org In vivo, imlunestrant demonstrated superior performance to the first-generation SERD fulvestrant (B1683766), causing tumor regression in a patient-derived xenograft model with a Y537S ESR1 mutation. nih.govjci.org Future research should continue to characterize its activity against a wider array of known and emerging ESR1 mutations.
Advanced preclinical strategies are crucial for staying ahead of potential resistance. The use of genome-wide CRISPR knock-out screens represents a powerful, unbiased approach to identify genes whose loss confers resistance to imlunestrant. nih.govjci.org Such screens can reveal novel resistance pathways beyond ER-centric mechanisms. For instance, these studies have identified vulnerabilities that persist even after imlunestrant treatment, providing a roadmap for rational combination therapies aimed at preventing or overcoming resistance. nih.govjci.org Further preclinical work should focus on:
Developing isogenic cell line models that acquire resistance to imlunestrant through long-term culture to study the evolutionary pathways of resistance.
Investigating the role of the tumor microenvironment in conferring resistance to ER degradation.
Testing rational combination therapies, such as the combination of imlunestrant and abemaciclib in palbociclib-resistant models, to overcome cross-resistance to other targeted agents. nih.gov
By proactively identifying and targeting these escape pathways in preclinical models, researchers can develop strategies to extend the clinical benefit of imlunestrant.
Table 2: Preclinical Models and Findings on Imlunestrant and Resistance
| Resistance Mechanism | Preclinical Model | Key Finding | Citation |
|---|---|---|---|
| ESR1 Activating Mutation | Cell lines and PDX with Y537S mutation | Imlunestrant effectively degrades mutant ER, suppresses cell growth, and leads to tumor regression, outperforming fulvestrant. | nih.govjci.org |
| Acquired Resistance | Genome-wide CRISPR knock-out screen | Identified persistent and acquired vulnerabilities post-treatment, providing rationale for future combination studies. | nih.govjci.org |
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Imlunestrant tosylate’s mechanism of action in ER-positive breast cancer?
- Methodological Guidance: Use ER-positive (ER+) cell lines (e.g., MCF-7, T47D) to assess ER degradation via Western blotting or immunofluorescence. For in vivo validation, employ patient-derived xenograft (PDX) models to evaluate tumor regression and ER pathway inhibition. Include controls for estrogen deprivation to isolate SERD-specific effects .
Q. What assays are critical for quantifying this compound’s efficacy in preclinical studies?
- Methodological Guidance:
- Cell proliferation assays : Measure IC₅₀ values using ATP-based viability assays (e.g., CellTiter-Glo) under estrogen-supplemented vs. deprived conditions.
- Transcriptomic profiling : RNA-seq or RT-qPCR to evaluate ER target genes (e.g., GREB1, TFF1).
- Pharmacodynamic markers : Monitor ERα protein levels and apoptosis markers (e.g., cleaved PARP) in treated vs. untreated models .
Q. How should researchers validate this compound’s selectivity as a SERD?
- Methodological Guidance:
- Compare binding affinity to ERα/ERβ using competitive radioligand assays.
- Test off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) or transcriptomic analysis of non-ER pathways.
- Use CRISPR/Cas9 ER-knockout models to confirm ER-dependent mechanisms .
Advanced Research Questions
Q. What strategies optimize this compound dosing in combination therapies with CDK4/6 inhibitors?
- Methodological Guidance:
- Sequential vs. concurrent dosing : Evaluate synergy using Chou-Talalay combination indices in ER+ cell lines.
- In vivo pharmacokinetics (PK) : Measure plasma/tumor drug concentrations via LC-MS/MS to assess drug-drug interactions.
- Resistance monitoring : Track ESR1 mutation emergence (e.g., Y537S, D538G) using ddPCR or NGS in longitudinal samples .
Q. How can researchers resolve contradictions between Imlunestrant’s preclinical potency and clinical trial outcomes?
- Methodological Guidance:
- Translational biomarkers : Corrogate tumor biopsy data (e.g., ER degradation, Ki-67 reduction) with clinical response rates in Phase Ib/II trials (e.g., EMBER trial).
- Species-specific differences : Compare drug metabolism in humanized liver mouse models vs. human PK data.
- Tumor microenvironment (TME) analysis : Use multiplex IHC to assess stromal interactions impacting drug delivery .
Q. What methodologies address this compound’s resistance mechanisms in ER+ metastatic breast cancer?
- Methodological Guidance:
- CRISPR screens : Identify resistance-associated genes (e.g., FGFR1 amplifications, MAPK pathway activators).
- Proteomic profiling : Use mass spectrometry to detect post-translational ER modifications (e.g., phosphorylation).
- 3D organoid models : Mimic metastatic niches to test drug penetration and TME-driven resistance .
Q. How should clinical trials (e.g., EMBER-3 Phase III) be designed to assess Imlunestrant’s superiority over existing SERDs?
- Methodological Guidance:
- Endpoint selection : Prioritize progression-free survival (PFS) and clinical benefit rate (CBR) over overall survival (OS) for early efficacy signals.
- Stratification factors : Include ESR1 mutation status and prior CDK4/6 inhibitor exposure.
- Imaging protocols : Standardize RECIST 1.1 criteria with central radiology review to minimize bias .
Methodological Notes
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; clinical trials must report CONSORT-compliant protocols .
- Data Reproducibility : Share raw RNA-seq data via GEO/SRA and protocols on protocols.io .
- Visualization Standards : Use GraphPad Prism for dose-response curves and ggplot2 (R) for survival analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
